tert-Butyl isopropyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

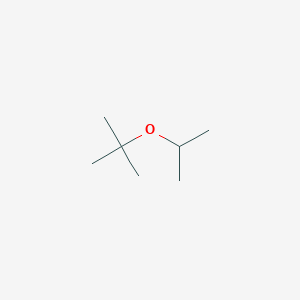

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-propan-2-yloxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)8-7(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFSPSWQNZVCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051792 | |

| Record name | tert-Butyl isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-59-3 | |

| Record name | 2-Methyl-2-(1-methylethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17348-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-methyl-2-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-methyl-2-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Isopropyl Ether from tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing tert-butyl isopropyl ether, a valuable solvent and chemical intermediate. The document details the theoretical background, reaction mechanisms, and detailed experimental protocols for the two principal methods: Acid-Catalyzed Etherification and the Williamson Ether Synthesis. Quantitative data is summarized for comparative analysis, and key processes are visualized through workflow and pathway diagrams.

Introduction

This compound (TBIE), also known as 2-isopropoxy-2-methylpropane, is a dialkyl ether with applications as a solvent and potential use as a fuel additive. Its synthesis from readily available alcohols, tert-butanol (B103910) and isopropanol (B130326), has been explored through various catalytic methods. This guide focuses on the two most prominent synthetic strategies, providing the necessary details for laboratory-scale preparation.

Acid-Catalyzed Etherification

The acid-catalyzed reaction between tert-butanol and isopropanol is a common and direct method for synthesizing this compound. The reaction proceeds by the dehydration of the two alcohols to form an ether and water. This equilibrium-driven process is typically facilitated by a strong acid catalyst.

Reaction Mechanism

The mechanism of acid-catalyzed etherification involves the protonation of an alcohol to form a better leaving group (water), followed by nucleophilic attack by the second alcohol. Given the tertiary nature of tert-butanol, the reaction can proceed through an SN1-like mechanism involving a stable tert-butyl carbocation.

Reaction Scheme:

(CH₃)₃COH + (CH₃)₂CHOH H⁺⇌ (CH₃)₃COCH(CH₃)₂ + H₂O

The detailed steps are as follows:

-

Protonation of tert-butanol: The acid catalyst protonates the hydroxyl group of tert-butanol.

-

Formation of a tert-butyl carbocation: The protonated tert-butanol loses a molecule of water to form a stable tertiary carbocation.

-

Nucleophilic attack by isopropanol: The lone pair of electrons on the oxygen of isopropanol attacks the carbocation.

-

Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the resulting oxonium ion to yield the final ether product and regenerate the acid catalyst.

Experimental Protocol: Acid-Catalyzed Synthesis using Amberlyst-15

This protocol is adapted from procedures for the synthesis of other tert-butyl ethers using the solid acid catalyst Amberlyst-15.[1][2]

Materials:

-

tert-Butanol (anhydrous)

-

Isopropanol (anhydrous)

-

Amberlyst-15 (H⁺ form, dried)

-

Anhydrous sodium sulfate

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80-100 °C for at least 4 hours to remove any adsorbed water.

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butanol and isopropanol. A molar ratio of 1:1 to 1:2 (tert-butanol:isopropanol) can be used.

-

Catalyst Addition: Add the dried Amberlyst-15 catalyst to the alcohol mixture. The catalyst loading is typically 5-15% by weight of the total alcohol mass.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be close to the boiling point of the alcohol mixture. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for 4-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with diethyl ether, dried, and potentially reused.

-

Transfer the filtrate to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any leached acid, and then with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound. The boiling point of this compound is approximately 87-88 °C.[]

Quantitative Data

The yield of this compound is influenced by factors such as the catalyst, reaction temperature, and the molar ratio of the reactants. While specific data for the synthesis of this compound from tert-butanol is not abundant in the cited literature, data from the synthesis of similar ethers like ethyl tert-butyl ether (ETBE) can provide insights into the expected performance of different catalysts.[4]

| Catalyst | Reaction Temperature (°C) | Molar Ratio (Alcohol:Olefin/t-Butanol) | Conversion (%) | Selectivity (%) | Reference |

| Amberlyst-15 | 60 - 100 | Varies | High | >90 | [5] |

| Ionic Liquid | Mild Conditions | Not specified | >90 | >90 | [6] |

| Amberlyst-35 | 60 - 90 | 0.5 - 3.0 (2-propanol:isobutene) | High | High | [7] |

Note: The data in the table is for related etherification reactions and serves as an indication of catalyst performance.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers.[8] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[9] For the synthesis of this compound, two pathways are theoretically possible:

-

Pathway A: Reaction of potassium tert-butoxide with 2-halopropane (e.g., 2-bromopropane (B125204) or 2-iodopropane).

-

Pathway B: Reaction of sodium or potassium isopropoxide with a tert-butyl halide (e.g., tert-butyl bromide).

However, due to the steric hindrance of the tertiary alkyl halide, Pathway B is highly prone to elimination (E2) reactions, leading to the formation of isobutylene (B52900) as the major product. Therefore, Pathway A is the more viable route for this synthesis.[8][10]

Reaction Mechanism

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[8] The alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion (the leaving group) in a single, concerted step.[11]

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.[12][13]

Materials:

-

tert-Butanol

-

Potassium metal or potassium hydride (KH)

-

2-Bromopropane or 2-Iodopropane

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) as solvent

-

Diethyl ether (for extraction)

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Alkoxide Formation:

-

Set up a dry three-necked flask under an inert atmosphere.

-

Add anhydrous THF or DMF to the flask, followed by freshly cut potassium metal or potassium hydride.

-

Slowly add tert-butanol dropwise to the stirred suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the potassium has completely reacted and hydrogen evolution ceases. This forms potassium tert-butoxide in situ.

-

-

Reaction:

-

Cool the freshly prepared potassium tert-butoxide solution in an ice bath.

-

Add 2-bromopropane (or 2-iodopropane) dropwise via an addition funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours (e.g., 4-12 hours). Monitor the reaction by GC or TLC.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation.

-

Quantitative Data for Williamson Ether Synthesis

The yield of the Williamson ether synthesis is highly dependent on the substrates and reaction conditions. The use of a primary or secondary halide is crucial to minimize the competing elimination reaction.

| Alkoxide | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Naphthoxide | 1-Bromobutane | NaOH | Ethanol | Reflux | Not specified | [12] |

| Ethoxide | Chloroethane | Na | Not specified | Not specified | Not specified | [8] |

| Phenoxide | Ethyl iodide | K₂CO₃ | Butanone | Reflux (1 hr) | Not specified | [12] |

Note: The provided data illustrates typical conditions for Williamson ether synthesis. Yields for the specific synthesis of this compound may vary and would need to be determined empirically.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from tert-butanol can be effectively achieved through both acid-catalyzed etherification and the Williamson ether synthesis. The choice of method may depend on the availability of reagents, desired scale of reaction, and the importance of avoiding the use of strong acids or bases. For industrial-scale production, heterogeneous acid catalysis using resins like Amberlyst-15 offers advantages in terms of catalyst separation and reusability. The Williamson ether synthesis, while a robust laboratory method, requires careful selection of reactants to avoid side reactions, particularly elimination. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize and purify this compound for their specific applications.

References

- 1. jetir.org [jetir.org]

- 2. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. US3979461A - Process for the preparation of methyl tert-butyl ether - Google Patents [patents.google.com]

- 6. The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Khan Academy [khanacademy.org]

- 12. gold-chemistry.org [gold-chemistry.org]

- 13. homework.study.com [homework.study.com]

Spectroscopic Analysis of tert-Butyl Isopropyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl isopropyl ether, a common solvent and fuel additive. The document details expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| (CH₃)₃C- | ~1.18 | Singlet | N/A |

| -CH(CH₃)₂ | ~3.6 | Septet | ~6.0 |

| -CH(CH₃)₂ | ~1.10 | Doublet | ~6.0 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| (CH₃)₃ C- | ~28 |

| (C H₃)₃C- | ~72 |

| -C H(CH₃)₂ | ~62 |

| -CH(C H₃)₂ | ~22 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2970-2950 | C-H stretch (sp³) | Strong |

| 1385-1365 | C-H bend (t-butyl) | Medium-Strong |

| 1150-1085 | C-O-C stretch (ether) | Strong |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 101 | Moderate | [M - CH₃]⁺ |

| 87 | Moderate | [M - C₂H₅]⁺ |

| 59 | High | [(CH₃)₂COH]⁺ |

| 57 | Very High (Base Peak) | [C(CH₃)₃]⁺ |

| 43 | High | [CH(CH₃)₂]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

-

High-resolution NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

Pasteur pipette

-

Sample vial

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, prepare a solution of this compound in deuterated chloroform (CDCl₃). A typical concentration is 5-25 mg of the sample in 0.6-0.7 mL of solvent.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr), polished and dry

-

Pasteur pipette

-

Acetone (B3395972) or other suitable solvent for cleaning

Procedure:

-

Sample Preparation:

-

Place a single drop of neat (undiluted) this compound onto the surface of one of the salt plates.

-

Carefully place the second salt plate on top, spreading the liquid to form a thin film between the plates.

-

-

Data Acquisition:

-

Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO₂, H₂O).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After analysis, clean the salt plates thoroughly with a suitable solvent like acetone and store them in a desiccator to prevent damage from moisture.

-

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

-

Helium (carrier gas for GC).

-

Microsyringe (for GC injection).

Procedure:

-

Sample Introduction (via GC):

-

Inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) into the GC.

-

The sample is vaporized in the heated injection port and separated on the GC column.

-

-

Ionization:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Visualizations

Logical Relationship of Spectroscopic Methods

Caption: Correlation of spectroscopic techniques to structural information.

Experimental Workflow for NMR Spectroscopy

An In-depth Technical Guide to the Solubility of tert-Butyl Isopropyl Ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl isopropyl ether in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar ethers—methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and diisopropyl ether (DIPE)—to provide valuable insights into its expected solubility behavior. Furthermore, this guide details established experimental protocols for determining ether solubility, offering a practical framework for researchers in the field.

Understanding the Solubility of Ethers

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their unique structure influences their solubility properties. Generally, ethers are less soluble in water than alcohols with similar molecular weights but are miscible with a wide range of organic solvents.[1][2][3] This is attributed to the ability of the oxygen atom in the ether linkage to act as a hydrogen bond acceptor, while the hydrocarbon portions of the molecule contribute to its nonpolar character.[4][5][6][7] The principle of "like dissolves like" is a useful guide, suggesting that ethers will be more soluble in solvents of similar polarity.

The solubility of a specific ether, such as this compound, in a given organic solvent is influenced by several factors including:

-

Polarity of the solvent: Ethers will generally exhibit higher solubility in nonpolar and weakly polar organic solvents.

-

Molecular structure of the ether: The size and branching of the alkyl groups can affect how well the ether molecule can be solvated.

-

Temperature: Solubility is temperature-dependent, though the specific relationship varies for different solute-solvent systems.

Solubility Data of Structurally Similar Ethers

| Ether | Solvent | Temperature (°C) | Solubility |

| Methyl tert-butyl ether (MTBE) | Ethanol | Not Specified | Very Soluble[8] |

| Diethyl ether | Not Specified | Very Soluble[8] | |

| Ethyl tert-butyl ether (ETBE) | Ethanol | Not Specified | Soluble[9][10] |

| Ethyl ether | Not Specified | Soluble[9][10] | |

| Diisopropyl ether (DIPE) | Most Organic Solvents | Not Specified | Miscible[1][11][12] |

Based on this data, it is reasonable to infer that this compound is likely to be miscible with or highly soluble in common nonpolar and weakly polar organic solvents such as other ethers (e.g., diethyl ether), alcohols (e.g., ethanol, isopropanol), and hydrocarbons (e.g., hexane, toluene).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. Several established experimental methods can be employed to quantify the solubility of ethers in organic solvents. The choice of method often depends on factors such as the required accuracy, the properties of the solute and solvent, and the available instrumentation.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining the solubility of a solute in a solvent. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the ether (solute) is added to a known volume of the organic solvent in a sealed container. The mixture is then agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved ether confirms saturation.

-

Separation of the Saturated Solution: The saturated solution is carefully separated from the undissolved solute. This can be achieved by filtration or centrifugation. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Solvent Evaporation: A precisely measured volume or mass of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a drying oven at a temperature below the boiling point of the solute) until only the non-volatile solute remains.

-

Mass Determination and Calculation: The container with the dried solute is weighed. The mass of the dissolved ether is determined by subtracting the initial mass of the empty container. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis or infrared (IR) spectroscopy, can be utilized for solubility determination, particularly for compounds that have a chromophore or a characteristic absorption band. These methods are often faster than the gravimetric method and can be adapted for high-throughput screening.

Methodology:

-

Calibration Curve: A series of standard solutions of the ether in the chosen solvent with known concentrations are prepared. The absorbance of each standard is measured at a specific wavelength where the ether absorbs maximally. A calibration curve is then constructed by plotting absorbance versus concentration.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

-

Sample Preparation and Measurement: A sample of the clear saturated solution is carefully diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted solution is then measured.

-

Concentration Determination: The concentration of the ether in the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by accounting for the dilution factor.

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for accurately determining the solubility of compounds in various solvents. These methods offer high sensitivity and selectivity.

Methodology:

-

Instrument Calibration: A calibration curve is generated by injecting standard solutions of the ether of known concentrations into the chromatograph and recording the corresponding peak areas.

-

Saturated Solution Preparation: A saturated solution is prepared as described previously.

-

Sample Analysis: A filtered aliquot of the saturated solution is injected into the chromatograph. The peak area corresponding to the ether is recorded.

-

Solubility Calculation: The concentration of the ether in the saturated solution is determined by comparing its peak area to the calibration curve.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is scarce, a strong inference of its high solubility and miscibility in such solvents can be drawn from the behavior of its structural analogues, MTBE, ETBE, and DIPE. For applications requiring precise solubility values, this guide provides detailed experimental protocols for gravimetric, spectroscopic, and chromatographic methods. The selection of the most appropriate method will depend on the specific requirements of the research, including desired accuracy, sample properties, and available resources. The provided workflows and diagrams offer a clear and logical framework for conducting these essential solubility determinations.

References

- 1. Diisopropyl ether - Wikipedia [en.wikipedia.org]

- 2. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Physical Properties of Ethers [jove.com]

- 7. byjus.com [byjus.com]

- 8. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HAZARD IDENTIFICATION - Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. Diisopropyl ether - Sciencemadness Wiki [sciencemadness.org]

- 12. Diisopropyl_ether [chemeurope.com]

Health and Safety Information for tert-Butyl Isopropyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for tert-butyl isopropyl ether (TBIE). Due to the limited specific toxicological data for TBIE, this guide also incorporates information from analogous ether compounds, such as methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and diisopropyl ether, to provide a more complete assessment of potential hazards. All quantitative data is summarized in structured tables for ease of comparison.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17348-59-3 | [2] |

| Molecular Formula | C₇H₁₆O | [2] |

| Molecular Weight | 116.20 g/mol | [2] |

| Boiling Point | 87.6 °C at 760 mmHg | [2] |

| Melting Point | -88.0 °C | [1] |

| Density | 0.77 g/cm³ | [2] |

| Vapor Pressure | 71.2 mmHg at 25°C | [2] |

| Flash Point | -32 °C | [3] |

| Autoignition Temperature | 224 °C | [3] |

| Solubility | Soluble in most organic solvents; soluble in water. | [3] |

| log Pow (n-Octanol/water partition coefficient) | 2.20990 | [2] |

Toxicological Information

The available toxicological data for this compound is limited. The following sections summarize the known data for TBIE and supplement it with information from structurally similar ethers where specific data is lacking.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2 g/kg | [2] |

| LC₅₀ | Rat | Inhalation | > 11 g/m³/4H | [4] |

| LD₅₀ (Analog: Diisopropyl ether) | Rabbit | Dermal | 20,000 mg/kg | [2] |

Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 401)

While the specific protocol for the cited study on this compound is not available, a typical acute oral toxicity study following an OECD guideline (such as the now obsolete OECD 401 or current OECD 420, 423, or 425) would involve the following general steps:

-

Test Animals: A group of laboratory animals, typically rats of a specific strain, are used.

-

Dosage: A single dose of the test substance is administered orally via gavage.

-

Observation: The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.

-

Data Collection: Body weight is recorded at the beginning and end of the study. All clinical signs of toxicity, including changes in skin, fur, eyes, and behavior, are recorded.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

LD₅₀ Calculation: The median lethal dose (LD₅₀) is calculated based on the mortality data.

Skin Corrosion/Irritation

A study conducted on rabbits following OECD test guideline 404 indicated that this compound is not classified as a skin irritant.[5]

Experimental Protocol: Acute Dermal Irritation (OECD 404)

-

Test System: The albino rabbit is the preferred species.[6]

-

Application: A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of shaved skin.[6] The area is then covered with a semi-occlusive dressing.

-

Exposure: The exposure period is 4 hours.[6]

-

Observation: After removal of the dressing, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.[7]

-

Scoring: The severity of the skin reactions is scored according to a standardized system.

Serious Eye Damage/Eye Irritation

Specific data for this compound is not available. A study on a similar substance, conducted in compliance with OECD Guideline 405, showed reversible eye irritation in rabbits, with all lesions healing within 4-5 days.[8]

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

-

Test System: The albino rabbit is the preferred species.[9]

-

Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and swelling. The observation period can be extended to 21 days to assess reversibility.[9][10]

-

Scoring: Ocular lesions are scored using a standardized system.

Other Toxicological Endpoints

There is no specific data available for this compound for the following endpoints. Information from analogous compounds is provided for a qualitative assessment of potential hazards.

-

Skin Sensitization: No data is available for TBIE. The Local Lymph Node Assay (LLNA) in mice is a common method for assessing skin sensitization potential.[11]

-

Mutagenicity: No data is available for TBIE. Methyl tert-butyl ether (MTBE) has generally shown negative results in Ames tests, which are used to assess the mutagenic potential of chemicals.[12]

-

Carcinogenicity: No data is available for TBIE. Long-term studies on analogous compounds like tert-amyl-methyl ether (TAME) and di-isopropyl-ether (DIPE) in rats have suggested potential carcinogenic effects in various organs.[13] Studies on MTBE have shown evidence of carcinogenicity in rodents.[14]

-

Reproductive and Developmental Toxicity: No data is available for TBIE. Studies on ETBE in rats and rabbits have not shown selective toxicity to reproduction or development in the absence of maternal toxicity.[15] Studies on MTBE have shown some developmental effects at high concentrations that also caused maternal toxicity.[16]

Occupational Exposure Limits

No specific occupational exposure limits (e.g., PEL, TLV, REL) have been established for this compound. For the analogous compound, diisopropyl ether, the following limits have been set:

| Organization | Limit | Value |

| NIOSH | REL (TWA) | 500 ppm |

| OSHA | PEL (TWA) | 500 ppm |

| ACGIH | TLV (TWA) | 250 ppm |

| ACGIH | TLV (STEL) | 310 ppm |

Hazard Identification and Classification

Based on the available data for this compound and its analogs, the primary hazards are flammability and potential health effects upon exposure.

GHS Classification (Inferred)

A definitive GHS classification for this compound is not widely available. Based on the properties of similar ethers, the following classifications may be anticipated:

-

Flammable Liquids: Category 2 (Highly flammable liquid and vapor)

-

Skin Corrosion/Irritation: Not classified[5]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) - inferred from analog data

-

Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation, drowsiness, or dizziness) - inferred from analog data

Handling and Safety Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical equipment.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Ecotoxicological Information

Specific ecotoxicity data for this compound is scarce. Ethers as a class can be harmful to aquatic organisms. It is important to prevent the release of this chemical into the environment.

Visualizations

Caption: Proposed metabolic pathway for this compound.

Caption: Chemical incompatibility chart for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Ether cleavage - Wikipedia [en.wikipedia.org]

- 13. oecd.org [oecd.org]

- 14. oehha.ca.gov [oehha.ca.gov]

- 15. Ethyl t-butyl ether: review of reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oehha.ca.gov [oehha.ca.gov]

A Technical Guide to the Historical Synthesis of tert-Butyl Isopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary historical methods for the synthesis of tert-butyl isopropyl ether (TBIE), a compound of interest as a solvent and potential fuel additive. This document provides a comparative analysis of the Williamson ether synthesis and acid-catalyzed etherification, presenting detailed experimental protocols and quantitative data to inform laboratory and process development activities.

Introduction

This compound (TBIE), also known as 2-isopropoxy-2-methylpropane, is a dialkyl ether that has garnered attention for its potential applications in various chemical processes. Its synthesis has historically followed two major pathways: the Williamson ether synthesis, a classic method dating back to 1850, and acid-catalyzed etherification, a more common industrial approach. This guide will delve into the core principles, experimental procedures, and comparative metrics of these methods.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and long-standing method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary or secondary alkyl halide.

For the synthesis of this compound, two theoretical pathways exist within the Williamson framework:

-

Pathway A: Reaction of sodium isopropoxide with tert-butyl halide.

-

Pathway B: Reaction of sodium tert-butoxide with isopropyl halide.

Due to the SN2 nature of the reaction, Pathway B is strongly favored. Tertiary alkyl halides, such as tert-butyl bromide, readily undergo elimination reactions (E2) in the presence of a strong base like an alkoxide, leading to the formation of isobutylene (B52900) as the major product.[1][2] Isopropyl halides are secondary and thus more susceptible to substitution, although some elimination may still occur.

Experimental Protocol: Williamson Ether Synthesis of this compound (Adapted)

This protocol is adapted from general Williamson ether synthesis procedures, optimized for the preparation of this compound.

Materials:

-

Isopropyl alcohol (Propan-2-ol)

-

Sodium metal (or Sodium hydride)

-

tert-Butyl bromide (2-bromo-2-methylpropane)

-

Anhydrous diethyl ether (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, place freshly cut sodium metal in anhydrous diethyl ether under a nitrogen atmosphere.

-

Slowly add isopropyl alcohol dropwise to the flask with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form a solution of sodium isopropoxide.

-

Reaction with tert-Butyl Bromide: Cool the sodium isopropoxide solution in an ice bath.

-

Slowly add tert-butyl bromide dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature and cautiously add water to quench any unreacted sodium.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation.

Expected Yield: The yield for this reaction can be variable due to the competing elimination reaction.

Signaling Pathway for Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

Acid-Catalyzed Etherification

A more common and industrially scalable method for the synthesis of this compound is the acid-catalyzed reaction between an alkene (isobutylene) and an alcohol (isopropanol), or the dehydration of a mixture of two alcohols (tert-butanol and isopropanol).

Synthesis from Isobutylene and Isopropanol (B130326)

This method involves the electrophilic addition of isopropanol to isobutylene in the presence of an acid catalyst.[3] Strong acids such as sulfuric acid or solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) are typically employed. The use of solid acid catalysts simplifies product purification and catalyst recovery.

Reaction:

(CH₃)₂C=CH₂ + (CH₃)₂CHOH ⇌ (CH₃)₃C-O-CH(CH₃)₂

Quantitative Data from Literature

While specific data for this compound synthesis is less common in readily available literature compared to its counterparts, methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), the following table summarizes typical conditions for acid-catalyzed etherification of isobutylene with alcohols using ion-exchange resins.

| Parameter | Value | Reference |

| Catalyst | Acidic Ion-Exchange Resin (e.g., Amberlyst-15) | [4][5] |

| Reactants | Isobutylene, Isopropanol | [3] |

| Temperature | 30 - 80 °C | [3] |

| Pressure | Sufficient to maintain the liquid phase | |

| Molar Ratio (Alcohol:Olefin) | 1:1 to 4:1 |

A study on the liquid-phase synthesis of isopropyl tert-butyl ether using the oversulfonated ion-exchange resin Amberlyst-35 showed high isobutene conversion and IPTBE yield, particularly with an initial molar ratio of 2-propanol to isobutene greater than 2.[4]

Experimental Protocol: Acid-Catalyzed Synthesis from Isobutylene and Isopropanol

This protocol describes a laboratory-scale synthesis using a solid acid catalyst.

Materials:

-

Isobutylene (liquefied or as a gas)

-

Isopropyl alcohol

-

Amberlyst-15 (or similar acidic ion-exchange resin)

-

Pressurized reaction vessel (e.g., Parr reactor)

-

Magnetic stirrer

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: Wash the Amberlyst-15 resin with isopropanol and dry it under vacuum.

-

Reaction Setup: In a pressurized reaction vessel, place the dried Amberlyst-15 catalyst and isopropyl alcohol.

-

Seal the reactor and purge with nitrogen.

-

Reactant Addition: Introduce a known amount of liquefied isobutylene into the reactor.

-

Reaction: Heat the reactor to the desired temperature (e.g., 60 °C) and stir the mixture vigorously for several hours. Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted isobutylene.

-

Filter the reaction mixture to remove the catalyst. The catalyst can be washed with fresh isopropanol and reused.

-

Purification: Purify the resulting liquid by fractional distillation to isolate the this compound.

Synthesis from tert-Butanol (B103910) and Isopropanol

This method involves the acid-catalyzed dehydration of a mixture of tert-butanol and isopropanol.[5] The reaction proceeds through the formation of a tert-butyl carbocation, which is then attacked by isopropanol.

Reaction:

(CH₃)₃COH + (CH₃)₂CHOH ⇌ (CH₃)₃C-O-CH(CH₃)₂ + H₂O

A recent development in this area is the use of non-acidic ionic liquids as both a catalyst and a dehydrator, which has shown high conversion (>90%) and selectivity (>90%) for the synthesis of tert-butyl ethers, including isopropyl tert-butyl ether, under mild conditions.[6]

Logical Relationship of Acid-Catalyzed Synthesis Pathways

Caption: Acid-catalyzed synthesis pathways to this compound.

Comparison of Synthesis Methods

| Feature | Williamson Ether Synthesis | Acid-Catalyzed Etherification |

| Historical Significance | Foundational method for ether synthesis (1850).[1] | More recent, industrially relevant method. |

| Mechanism | SN2 | Electrophilic Addition / Carbocation intermediate |

| Key Challenge | Competing E2 elimination with tertiary substrates.[1][2] | Equilibrium-limited reaction, potential for side reactions. |

| Catalyst | Strong base (e.g., NaH, Na) | Strong acid (e.g., H₂SO₄) or solid acid (e.g., Amberlyst-15).[3][4] |

| Scalability | Generally more suited for laboratory scale. | Readily scalable for industrial production. |

| Atom Economy | Lower, produces a salt byproduct. | Higher, addition reaction with water as the only byproduct in the alcohol dehydration route. |

Conclusion

The synthesis of this compound can be successfully achieved through both the historical Williamson ether synthesis and the more contemporary acid-catalyzed etherification methods. The Williamson synthesis, while historically significant, presents challenges due to competing elimination reactions when using tertiary substrates. Acid-catalyzed methods, particularly those employing solid acid catalysts like ion-exchange resins, offer a more scalable and atom-economical route, making them the preferred choice for larger-scale production. The selection of the optimal synthesis method will depend on the specific requirements of the application, including scale, desired purity, and available starting materials. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this compound.

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Quantum Mechanical Modeling of tert-Butyl Isopropyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum mechanical modeling of tert-butyl isopropyl ether. It details the computational methodologies for conformational analysis, vibrational spectroscopy (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy. The calculated data is presented alongside detailed, hypothetical experimental protocols for the synthesis, purification, and characterization of this compound, offering a complete theoretical and practical framework for researchers. This document is intended to serve as a valuable resource for scientists engaged in computational chemistry, spectroscopy, and drug development by providing a thorough analysis of a sterically hindered ether.

Introduction

Ethers are a fundamental class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their relative inertness and ability to solvate a wide range of molecules make them crucial in both industrial processes and laboratory research.[1] this compound, with its bulky tert-butyl and isopropyl groups, presents an interesting case for studying the interplay of steric hindrance and electronic effects on molecular structure and properties. Understanding these properties at a quantum mechanical level is essential for predicting its behavior as a solvent, its potential role as a metabolic byproduct of fuel oxygenates, and for the rational design of molecules in drug development where ether linkages are common.

This guide explores the conformational landscape, spectroscopic signatures, and thermochemical properties of this compound through rigorous quantum mechanical modeling. By integrating theoretical calculations with detailed experimental protocols, we aim to provide a holistic understanding of this molecule.

Computational Methodology

The quantum mechanical modeling of this compound was performed using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost in studying organic molecules.[2]

Geometry Optimization and Conformational Analysis: Initial conformational searches were performed to identify the potential energy minima. The geometries of the identified conformers were then fully optimized using the B3LYP hybrid functional combined with the 6-31G(d,p) basis set.[3][4] This level of theory has been shown to provide reliable geometries for organic molecules. To obtain more accurate relative energies between conformers, single-point energy calculations were performed on the optimized geometries using the larger cc-pVTZ basis set.[5]

Vibrational Frequencies: Harmonic vibrational frequencies were calculated at the B3LYP/6-31G(d,p) level of theory to predict the infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.[6]

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method was employed to calculate the isotropic shielding constants for ¹H and ¹³C nuclei.[7][8][9] These calculations were performed at the B3LYP/6-311+G(2d,p) level of theory on the B3LYP/6-31G(d,p) optimized geometries. The calculated shielding constants were then converted to chemical shifts by referencing them to the shielding constant of tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

The logical workflow for the computational modeling is depicted in the diagram below.

References

- 1. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 2. Conformational Analysis of Thioether Musks Using Density Functional Theory [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ORCA Input Library - Basis sets [sites.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 8. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. revues.imist.ma [revues.imist.ma]

In-Depth Technical Guide to the Thermochemical Properties of tert-Butyl Isopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of tert-Butyl Isopropyl Ether (TBIE), also known as 2-isopropoxy-2-methylpropane. The information presented herein is intended to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Core Thermochemical Properties

The thermochemical properties of this compound are crucial for understanding its behavior in various chemical processes, including synthesis, purification, and thermal decomposition. These properties are summarized in the table below.

| Property | Value | Units | Notes |

| Standard Enthalpy of Formation (Liquid, 298.15 K) | -357.7 | kJ·mol⁻¹ | Converted from -85.5 kcal/mol[1]. |

| -21.7 ± 1.6 | kJ·mol⁻¹ | Determined by reaction calorimetry[2]. | |

| Liquid Heat Capacity (Cp) | C_p_ = 1181.5 - 6.7818(T) + 1.2186 x 10⁻²(T)² | J·mol⁻¹·K⁻¹ | Temperature (T) in Kelvin[2]. |

| Boiling Point (at 760 mmHg) | 87.6 | °C | |

| Density (at 20°C) | 0.77 | g·cm⁻³ | |

| Apparent Activation Energy of Synthesis | 70.3 - 78.4 | kJ·mol⁻¹ | For the liquid-phase addition of isopropanol (B130326) to isobutene[2]. |

Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed etherification of tert-butanol (B103910) and isopropanol. This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.

Experimental Protocol: Acid-Catalyzed Etherification

A typical laboratory-scale synthesis involves the following steps:

-

Reactant Mixture: tert-Butanol and isopropanol are mixed, often with one alcohol in excess to drive the equilibrium towards the product.

-

Catalyst Addition: A strong acid catalyst, such as sulfuric acid or a solid acid catalyst (e.g., Amberlyst-15), is added to the alcohol mixture.

-

Reaction Conditions: The mixture is heated to a moderate temperature, typically near the boiling point of the more volatile alcohol, and stirred continuously. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution) to quench the acid catalyst.

-

Purification: The ether is separated from the aqueous layer and unreacted alcohols. This is typically achieved through extraction with a suitable organic solvent, followed by washing with water to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by fractional distillation.

Thermal Decomposition of this compound

Experimental Protocol: Gas-Phase Thermal Decomposition Kinetics

The study of gas-phase thermal decomposition kinetics typically involves the following experimental setup:

-

Flow Reactor: A high-temperature flow reactor, often made of quartz, is used to carry out the decomposition at well-defined temperatures and pressures.

-

Carrier Gas: An inert carrier gas, such as nitrogen or argon, is used to transport the vaporized ether through the reactor.

-

Temperature and Pressure Control: The reactor is placed in a furnace with precise temperature control. The pressure within the system is controlled and monitored.

-

Reactant Introduction: A known concentration of this compound is introduced into the carrier gas stream. This can be achieved by passing the carrier gas through a temperature-controlled saturator containing the liquid ether.

-

Product Analysis: The gas mixture exiting the reactor is rapidly cooled to quench the reaction and then analyzed. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify the reactants and products.

-

Data Analysis: By varying the reaction temperature and residence time in the reactor, the rate constants for the decomposition can be determined. These rate constants are then used to calculate the Arrhenius parameters (pre-exponential factor and activation energy).

Experimental Methodologies for Thermochemical Data Determination

Reaction Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound was determined using reaction calorimetry[2]. The general protocol for such an experiment is as follows:

-

Calorimeter Setup: A reaction calorimeter, which is a well-insulated vessel equipped with a stirrer, a temperature probe, and a means for adding reactants, is used. The calorimeter is calibrated to determine its heat capacity.

-

Reactant Loading: A known amount of one of the reactants (e.g., isobutene) is charged into the calorimeter. The second reactant (e.g., isopropanol) and the catalyst are placed in a dosing unit.

-

Temperature Equilibration: The calorimeter and its contents are brought to a constant, known temperature.

-

Reaction Initiation: The second reactant and catalyst are added to the calorimeter to initiate the reaction.

-

Temperature Monitoring: The temperature of the reaction mixture is monitored over time. The heat released or absorbed by the reaction causes a change in temperature.

-

Calculation of Enthalpy of Reaction: From the temperature change, the mass of the reactants, and the heat capacity of the calorimeter and its contents, the enthalpy of the reaction can be calculated.

-

Calculation of Enthalpy of Formation: Using Hess's Law, the standard enthalpy of formation of the product can be calculated from the experimentally determined enthalpy of reaction and the known standard enthalpies of formation of the reactants.

Combustion Calorimetry

While not specifically reported for this compound in the searched literature, combustion calorimetry is a common method for determining the enthalpy of formation of organic compounds. The general procedure is as follows:

-

Sample Preparation: A precisely weighed sample of the liquid ether is encapsulated in a container of known mass and heat of combustion (e.g., a gelatin capsule).

-

Bomb Preparation: The sample is placed in a platinum crucible inside a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion to determine the temperature rise.

-

Data Analysis: The heat released by the combustion of the sample is calculated from the temperature rise and the total heat capacity of the calorimeter system (which is determined by a separate calibration experiment, often using benzoic acid). After correcting for the heat released by the combustion of the capsule and the fuse wire, the standard internal energy of combustion is determined. This is then converted to the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

References

A Technical Guide to the Industrial Applications of tert-Butyl Isopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl isopropyl ether (TIPE), also known as 2-isopropoxy-2-methylpropane, is a branched ether with the chemical formula C7H16O.[1] It is a colorless liquid with a characteristic mild odor.[1] TIPE has garnered interest in various industrial sectors due to its unique physicochemical properties, which position it as a versatile solvent, a potential fuel additive, and a valuable intermediate in chemical synthesis. Its branched structure contributes to its desirable solvent properties and relatively low toxicity, making it a safer alternative in some applications compared to other ethers like methyl tert-butyl ether (MTBE).[1] This technical guide provides an in-depth overview of the potential industrial applications of TIPE, focusing on its synthesis, properties, and uses, with a particular emphasis on quantitative data and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C7H16O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| CAS Number | 17348-59-3 | [1] |

| Density | 0.77 g/cm³ | [2] |

| Boiling Point | 87.6 °C at 760 mmHg | [2] |

| IUPAC Name | 2-methyl-2-propan-2-yloxypropane | [1] |

Core Industrial Applications

The industrial utility of this compound stems from three primary areas: its role as a fuel additive, its application as a solvent in chemical processes, and its function as an intermediate in organic synthesis.

Fuel Additive

This compound has been investigated as a gasoline additive to enhance the octane (B31449) rating and improve combustion efficiency. Oxygenates like TIPE add oxygen to the fuel, which can lead to more complete combustion and a reduction in harmful emissions such as carbon monoxide.[3]

The following table provides a comparison of the key fuel properties of isopropyl tert-butyl ether (IPTBE) with other common fuel ethers.

| Fuel Ether | Octane Blending Value (R+M)/2 | Oxygen Content (wt%) | Vapor Pressure (RVP) at 37.8 °C (psi) |

| Isopropyl tert-Butyl Ether (IPTBE) | 113 | 13.8 | 2.5 |

| Methyl tert-Butyl Ether (MTBE) | 110 | 18.2 | 7.8 |

| Ethyl tert-Butyl Ether (ETBE) | 112 | 15.7 | 4.0 |

| tert-Amyl Methyl Ether (TAME) | 105 | 15.7 | 2.5 |

Data sourced from a 1999 study on fuel ethers.

The high octane blending value and low vapor pressure of IPTBE make it an attractive candidate for a gasoline blending component. Its lower oxygen content compared to MTBE and ETBE is also a notable characteristic.

The selection of an ether as a fuel additive involves a trade-off between various properties. The following diagram illustrates the key considerations.

Caption: Key factors influencing the selection of a fuel additive.

Synthesis of this compound

The industrial production of TIPE is primarily achieved through the liquid-phase etherification of isobutene with isopropanol (B130326) or the reaction of tert-butanol (B103910) with isopropanol, typically in the presence of an acidic catalyst.[1] Ion-exchange resins, such as Amberlyst-15 and Amberlyst-35, are commonly employed as catalysts in these processes.[4]

This protocol describes a representative lab-scale synthesis of isopropyl tert-butyl ether (IPTBE) from 2-propanol and isobutene using an oversulfonated ion-exchange resin like Amberlyst-35.

Materials:

-

2-propanol (isopropyl alcohol)

-

Isobutene

-

Amberlyst-35 ion-exchange resin (or similar acidic resin)

-

Batch reactor equipped with a stirrer, temperature control, and pressure gauge

Procedure:

-

Catalyst Preparation: The Amberlyst-35 resin is dried prior to use to remove any moisture.

-

Charging the Reactor: The batch reactor is charged with a predetermined amount of 2-propanol and the Amberlyst-35 catalyst. The initial molar ratio of 2-propanol to isobutene can be varied, for example, from 0.5 to 3.0.[4]

-

Reaction Conditions: The reactor is sealed and pressurized with isobutene to a pressure of 1.6 MPa. The reaction mixture is then heated to a temperature in the range of 60–90°C and stirred continuously.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by taking samples periodically and analyzing them using gas chromatography to determine the conversion of isobutene and the yield of IPTBE.

-

Product Isolation: After the desired conversion is achieved, the reactor is cooled, and the pressure is released. The catalyst is separated from the liquid product by filtration. The resulting liquid mixture, containing IPTBE, unreacted starting materials, and byproducts, can be purified by distillation.

Expected Outcome: This process can achieve high conversion of isobutene and high selectivity towards the formation of isopropyl tert-butyl ether. The IPTBE yield is generally high and can be independent of temperature for initial molar ratios of 2-propanol to isobutene greater than 2.[4]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for TIPE synthesis and purification.

Solvent Applications

Due to its ability to dissolve a wide range of organic compounds, this compound is utilized as a solvent in organic synthesis and other industrial processes.[1] Its low toxicity profile makes it a safer alternative to some other organic solvents.[1]

TIPE can be employed as a solvent for the purification of solid organic compounds through recrystallization. The choice of a suitable recrystallization solvent is critical and depends on the solubility characteristics of the compound to be purified.

General Protocol for Recrystallization:

-

Solvent Selection: The impure solid should be highly soluble in hot TIPE and sparingly soluble in cold TIPE.

-

Dissolution: The impure solid is dissolved in a minimum amount of hot TIPE to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold TIPE to remove any adhering impurities, and then dried to remove the residual solvent.

Chemical Intermediate

This compound serves as an intermediate in the synthesis of other organic compounds.[1] Its ether linkage can be cleaved under acidic conditions to generate other functionalized molecules.

Laboratory and Research Applications

In a laboratory setting, TIPE is used in biochemical assays and proteomics research.[1] Its low toxicity and stability make it a suitable solvent for experiments involving biological macromolecules, as it does not significantly interact with them.[1]

While specific, detailed workflows for the use of TIPE in proteomics are not widely published, its role would likely be in the initial sample preparation steps, such as lipid extraction from biological samples, where a moderately polar ether could be advantageous. A general workflow for proteomics sample preparation is outlined below, where a solvent like TIPE could potentially be used in the extraction phase.

Caption: A generalized workflow for proteomics sample preparation.

This compound is a versatile chemical with a range of existing and potential industrial applications. Its favorable properties as a fuel additive, its utility as a solvent in organic synthesis and purification, and its role as a chemical intermediate underscore its industrial significance. Further research into optimizing its synthesis and exploring novel applications, particularly in the pharmaceutical and biotechnology sectors, is warranted. This guide provides a foundational understanding for researchers and professionals looking to leverage the unique characteristics of this valuable ether.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl Isopropyl Ether in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl isopropyl ether (IPE) as a solvent in common organic reactions. IPE is a viable and potentially "greener" alternative to other common ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), offering advantages in terms of safety and handling.

Introduction to this compound (IPE)

This compound, also known as 2-isopropoxy-2-methylpropane, is a colorless liquid with a mild odor[1]. Its branched structure contributes to unique solvent properties and a lower tendency to form explosive peroxides compared to other ethers, enhancing its safety profile for laboratory applications[2]. IPE is a nonpolar solvent capable of dissolving a wide range of organic compounds, making it suitable for various organic transformations[2].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below, alongside a comparison with other common ether solvents. This data is crucial for reaction setup, temperature control, and post-reaction work-up.

| Property | This compound (IPE) | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| CAS Number | 17348-59-3[3] | 60-29-7 | 109-99-9 | 96-47-9 |

| Molecular Formula | C₇H₁₆O[3] | C₄H₁₀O | C₄H₈O | C₅H₁₀O |

| Molecular Weight | 116.20 g/mol [3] | 74.12 g/mol | 72.11 g/mol | 86.13 g/mol |

| Boiling Point | 87.6 °C[4] | 34.6 °C | 66 °C | ~80 °C |

| Density | 0.77 g/cm³[4] | 0.713 g/cm³ | 0.889 g/cm³ | 0.855 g/cm³ |

| Flash Point | 27 °C[2] | -45 °C | -14 °C | -11 °C |

| Peroxide Formation | Low[2][5] | High[6] | High[6] | Low |

| Water Solubility | 0.5 g/L (25 °C)[7] | 69 g/L (20 °C) | Miscible | 140 g/L (20 °C) |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions[8].

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ground all equipment to prevent static discharge[9].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. Although IPE has a lower tendency to form peroxides than other ethers, it is good practice to date the container upon receipt and opening and to test for peroxides periodically, especially if the solvent has been stored for an extended period[2][5][10].

-

Disposal: Dispose of this compound as hazardous waste in accordance with local regulations.

Application in Organic Reactions: Protocols

While specific literature on the use of this compound in the following reactions is limited, these representative protocols have been adapted from established procedures for similar ether solvents. Researchers should consider these as starting points and may need to optimize reaction conditions.

A. Grignard Reactions

The higher boiling point of IPE compared to diethyl ether can be advantageous for initiating Grignard reactions and for reactions requiring elevated temperatures.

Protocol: Preparation of a Grignard Reagent and Reaction with an Aldehyde

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

-

Reagent Addition: In the dropping funnel, add a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound. Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be necessary.

-

Grignard Formation: Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the aldehyde (0.9 equivalents) in anhydrous this compound dropwise from the dropping funnel.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with this compound. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scbt.com [scbt.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. odu.edu [odu.edu]